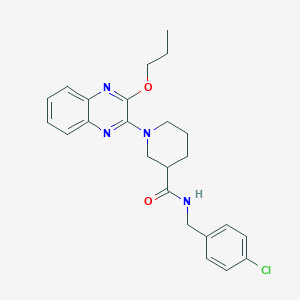
N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« N-(4-((2-(éthylamino)-6-méthylpyrimidin-4-yl)amino)phényl)-4-(trifluorométhyl)benzènesulfonamide » est un composé organique complexe qui appartient à la classe des sulfonamides. Ces composés sont connus pour leurs diverses applications en chimie médicinale, en particulier comme agents antimicrobiens.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de « N-(4-((2-(éthylamino)-6-méthylpyrimidin-4-yl)amino)phényl)-4-(trifluorométhyl)benzènesulfonamide » implique généralement des réactions organiques en plusieurs étapes.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé nécessiterait des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté optimale. Cela pourrait impliquer l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Ce composé peut subir des réactions d’oxydation, en particulier au niveau du groupe éthylamino.
Réduction : Les réactions de réduction peuvent cibler le cycle pyrimidine ou le groupe sulfonamide.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents de nitration.
Produits principaux
Les produits principaux de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, les sulfonamides sont souvent étudiés pour leurs propriétés antimicrobiennes. Ce composé pourrait être étudié pour son potentiel à inhiber la croissance bactérienne ou d’autres activités biologiques.
Médecine
En médecine, les sulfonamides sont connus pour leur utilisation comme antibiotiques. Ce composé pourrait être étudié pour ses applications thérapeutiques potentielles, y compris comme agent antimicrobien ou anti-inflammatoire.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques.
Applications De Recherche Scientifique
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound for developing new drugs with antibacterial and anti-inflammatory properties.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Utilized in the synthesis of other complex organic compounds and as a reagent in chemical reactions.
Mécanisme D'action
Le mécanisme d’action des sulfonamides implique généralement l’inhibition d’enzymes bactériennes. Ce composé pourrait cibler des enzymes spécifiques dans les cellules bactériennes, perturbant leurs processus métaboliques et entraînant la mort cellulaire. Les voies moléculaires impliquées pourraient inclure l’inhibition de la synthèse de l’acide folique, qui est cruciale pour la croissance bactérienne.
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfaméthoxazole : Un antibiotique sulfonamide bien connu.
Sulfadiazine : Un autre sulfonamide utilisé dans le traitement des infections bactériennes.
Sulfisoxazole : Utilisé pour ses propriétés antibactériennes.
Unicité
Ce qui distingue « N-(4-((2-(éthylamino)-6-méthylpyrimidin-4-yl)amino)phényl)-4-(trifluorométhyl)benzènesulfonamide », c’est sa combinaison unique de groupes fonctionnels. La présence du groupe trifluorométhyle et du cycle pyrimidine pourrait conférer des propriétés chimiques et biologiques uniques, ce qui en fait un composé intéressant pour des recherches plus approfondies.
Propriétés
Formule moléculaire |
C20H20F3N5O2S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H20F3N5O2S/c1-3-24-19-25-13(2)12-18(27-19)26-15-6-8-16(9-7-15)28-31(29,30)17-10-4-14(5-11-17)20(21,22)23/h4-12,28H,3H2,1-2H3,(H2,24,25,26,27) |
Clé InChI |
BPWKCGBJJXCGJA-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11303578.png)

![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11303588.png)
![methyl {8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11303592.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide](/img/structure/B11303598.png)
![5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11303602.png)

![2-(3,4-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11303623.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303638.png)
![Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11303647.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide](/img/structure/B11303654.png)
![2-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine](/img/structure/B11303657.png)

